N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide
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Overview
Description
N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide is an organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a phenyl group, and diethylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted aldehyde with diethylamine, followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide can be compared with other similar compounds, such as:
- N,N-Dimethyl-5-oxo-4-phenyltetrahydro-2-furamide
- N,N-Diethyl-5-oxo-4-methyl-2-furamide
- N,N-Diethyl-5-oxo-4-phenyl-2-pyrrolidinecarboxamide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications
Properties
CAS No. |
42013-31-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N,N-diethyl-5-oxo-4-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)14(17)13-10-12(15(18)19-13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
YLPSXLZZSBHXED-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CC(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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